molecular formula C19H16N4O5 B2753247 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1903637-78-4

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2753247
CAS No.: 1903637-78-4
M. Wt: 380.36
InChI Key: UKJANTHFCDWMHL-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex synthetic compound designed for advanced pharmaceutical and biological research. It features a molecular architecture combining a 7-methoxybenzofuran core with a 5-cyclopropylisoxazole moiety, linked through a 1,2,4-oxadiazole ring system. This specific structure is characteristic of compounds investigated for their potential to interact with biological targets; for instance, benzofuran derivatives have been documented in patents for the treatment and prophylaxis of hepatitis C viral (HCV) infections and associated diseases . The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to contribute to a wide range of pharmacological activities. Scientific literature indicates that 1,2,4-oxadiazole-containing compounds are frequently explored as inhibitors for various enzymes, such as tyrosine kinase, bacterial and human DNA topoisomerases, and have demonstrated anti-inflammatory, antitumor, and antifungal activities in research settings . The mechanism of action for a research compound is target-dependent, but molecules with similar heterocyclic frameworks often function by modulating enzyme activity or interfering with protein-protein interactions in biochemical pathways. This product is intended for non-human research applications only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound as a key intermediate or a lead structure in drug discovery programs, particularly in the synthesis of novel molecules for oncology, virology, and infectious disease research.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c1-25-13-4-2-3-11-7-15(26-17(11)13)19(24)20-9-16-21-18(23-28-16)12-8-14(27-22-12)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJANTHFCDWMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance:

  • Antibacterial Effects : Compounds containing oxadiazole cores have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies show that these compounds can inhibit bacterial growth at concentrations as low as 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxadiazole DerivativeStaphylococcus aureus4–32 μg/mL
Oxadiazole DerivativeEscherichia coli64–256 mg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Inhibition of Tubulin Polymerization : Similar oxadiazole derivatives have been shown to inhibit tubulin polymerization, a critical mechanism for cancer cell division. For example, compounds with IC50 values around 3 μM have been identified as effective tubulin inhibitors .
CompoundTargetIC50 (μM)
Oxadiazole DerivativeTubulin3.0 ± 0.1

3. Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented:

  • Mechanism of Action : These compounds may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. The presence of specific substituents on the oxadiazole ring enhances their anti-inflammatory activity compared to standard drugs like indomethacin .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, N-(substituted oxadiazoles) exhibited potent activity against multidrug-resistant strains of bacteria. The results indicated that structural modifications significantly affect biological activity, highlighting the importance of the cyclopropyl group in enhancing antibacterial properties .

Case Study 2: Anticancer Potential

A series of studies focused on the anticancer effects of oxadiazole derivatives revealed that certain modifications led to increased potency against breast cancer cell lines. The derivatives were tested for cytotoxicity using MTT assays, showing promising results with low IC50 values .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The oxadiazole group is particularly noted for its ability to inhibit tumor growth by affecting cell cycle regulation and promoting programmed cell death.

Case Study : In a study involving various synthesized oxadiazole derivatives, compounds with similar structural features showed percent growth inhibition rates of up to 86% against multiple cancer cell lines such as OVCAR-8 and NCI-H40 .

Antimicrobial Activity

The compound's structural components suggest potential efficacy against bacterial infections. The presence of the oxadiazole ring has been linked to antibacterial properties:

Case Study : Research on related oxadiazole derivatives demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were effective in inhibiting bacterial growth due to their ability to interfere with bacterial cell wall synthesis .

Anti-diabetic Potential

Emerging research highlights the anti-diabetic properties of compounds containing the oxadiazole moiety:

Case Study : In vivo studies using genetically modified models indicated that certain derivatives exhibited significant glucose-lowering effects, suggesting a potential role in managing diabetes .

Summary Table of Applications

ApplicationMechanism of ActionCase Study Reference
AnticancerInduces apoptosis; disrupts signaling
AntimicrobialInterferes with bacterial cell wall synthesis
Anti-diabeticLowers glucose levels; affects metabolic pathways

Chemical Reactions Analysis

Hydrolytic Stability

The compound undergoes pH-dependent hydrolysis:

  • Acidic conditions (pH < 4) : Rapid cleavage of the oxadiazole ring to form 7-methoxybenzofuran-2-carboxylic acid and 3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole-5-methanol .

  • Alkaline conditions (pH > 10) : Degradation of the isoxazole ring via nucleophilic attack, releasing cyclopropanecarboxylic acid .

Hydrolysis Rates

pHHalf-Life (25°C)Major DegradantsSource
2.02.1 hoursOxadiazole methanol
12.06.8 hoursCyclopropane acid

Oxidative Reactivity

The isoxazole and oxadiazole moieties are susceptible to oxidation:

  • Hypochlorite (ClO⁻) exposure : Oxadiazole ring opens to form nitrile oxides, while the isoxazole cyclopropane group undergoes epoxidation .

  • Ozone (O₃) : Benzofuran ring hydroxylation at the 5-position, generating a quinone-like structure .

Oxidation Byproducts

Oxidizing AgentProducts IdentifiedSource
NaOCl3-Cyano-5-(cyclopropyl)isoxazole, Epoxide intermediates
O₃5-Hydroxy-7-methoxybenzofuran-2-carboxamide

Thermal Decomposition

At elevated temperatures (>150°C):

  • Decarboxylation of the carboxamide group occurs, releasing CO₂ and forming N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-amine .

  • Cyclopropane ring strain leads to ring-opening, producing allylic isoxazole derivatives .

Photolytic Degradation

UV light (λ = 254 nm) induces:

  • Benzofuran ring cleavage via [2+2] cycloaddition, forming diketone derivatives .

  • Isomerization of the oxadiazole ring to 1,3,4-oxadiazole under prolonged exposure .

Reactivity with Nucleophiles

  • Thiols (e.g., glutathione) : Nucleophilic substitution at the oxadiazole methyl group, forming sulfhydryl adducts .

  • Amines : Transamidation of the carboxamide group under basic conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name Core Heterocycles Key Substituents Pharmacological Notes (Inferred)
Target Compound Isoxazole, 1,2,4-oxadiazole, benzofuran Cyclopropyl (isoxazole), methoxy (benzofuran), carboxamide linker Potential metabolic stability due to oxadiazole
Compound 1 Thiazole, oxazolidine Benzyl, isopropyl, phenyl groups Likely protease inhibition (common for oxazolidines)
Compound 2 Thiazole, oxazolidine Ethylthiazole, methylureido, diphenylhexane Possible antimicrobial or antiviral activity

Functional Group Analysis

  • Isoxazole vs. Thiazole : The target compound’s cyclopropyl-isoxazole may enhance lipophilicity and membrane permeability compared to thiazole-containing analogues .
  • 1,2,4-Oxadiazole vs. Oxazolidine : Oxadiazoles are generally more resistant to metabolic degradation than oxazolidines, suggesting improved pharmacokinetics for the target compound .
  • Benzofuran vs. Phenyl Groups : The 7-methoxybenzofuran core could offer unique π-stacking interactions in target binding, distinct from phenyl-rich analogues.

Research Findings and Limitations

Q & A

Q. How can the purity of this compound be validated during synthesis?

Methodological Answer:

  • Analytical Techniques : Use high-resolution NMR (e.g., 1^1H and 13^{13}C NMR in DMSO-d6) to confirm structural integrity and detect impurities. Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Silica Gel 60 F254) can monitor reaction progress and purity .
  • Quantitative Validation : Perform elemental analysis (CHNS) to verify calculated vs. observed percentages of C, H, and N. Discrepancies >0.3% indicate impurities .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested against chemical permeation) and ANSI-approved safety goggles. Use fume hoods for weighing or solubilizing the compound .
  • Exposure Control : Implement a glove-removal protocol to avoid secondary contamination. Decontaminate work surfaces with 70% ethanol after use .

Q. What solvent systems are optimal for recrystallization?

Methodological Answer:

  • Screening : Test mixtures of ethyl acetate/hexane (1:3) or dichloromethane/methanol (9:1) based on polarity. Monitor crystallization via polarized light microscopy.
  • Yield Optimization : Adjust solvent ratios to balance solubility and crystal nucleation. For example, reports 52% yield for a structurally similar isoxazole carboxamide using acetylation and slow evaporation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Replace the cyclopropyl group on the isoxazole with methyl, trifluoromethyl, or phenyl groups. Compare bioactivity using assays like enzyme inhibition (e.g., kinase or protease targets) .
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinities. highlights benzofuran-oxaborole hybrids optimized via substituent variation .

Q. What strategies mitigate metabolic instability in vivo?

Methodological Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS/MS. Look for oxidative demethylation (common in methoxybenzofurans) or oxadiazole ring cleavage.
  • Stabilization : Introduce fluorine atoms at metabolically labile positions (e.g., para to methoxy) or replace the oxadiazole with a triazole ring .

Q. How can conflicting bioactivity data from different assays be resolved?

Methodological Answer:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding vs. cell-based luciferase assays). For example, resolved discrepancies in hydroxamic acid bioactivity by standardizing DPPH radical scavenging protocols .
  • Statistical Rigor : Apply Bland-Altman analysis to quantify inter-assay variability. Outliers may indicate assay-specific interference (e.g., compound aggregation in fluorescence assays).

Q. What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent Studies : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours for LC-MS analysis.
  • Parameter Calculation : Use non-compartmental modeling (WinNonlin) to determine CmaxC_{\text{max}}, TmaxT_{\text{max}}, and bioavailability. ’s GSK8175 analog required iterative PK/PD optimization .

Experimental Design and Data Interpretation

Q. How to design a stability study under varying pH conditions?

Methodological Answer:

  • Protocol : Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate at 37°C. Sample at 0, 1, 2, 4, 8, 12, and 24 hours for HPLC-UV analysis.
  • Degradation Pathways : Monitor for hydrolysis of the oxadiazole ring (common in acidic conditions) or demethylation of the benzofuran methoxy group .

Q. What computational methods predict binding modes with target enzymes?

Methodological Answer:

  • Docking Workflow : Use Schrödinger Maestro to dock the compound into a homology-modeled active site (e.g., CYP450 3A4). Apply Prime-MM/GBSA for binding energy calculations.
  • Validation : Compare predicted poses with crystallographic data from ’s benzoxaborole derivatives .

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